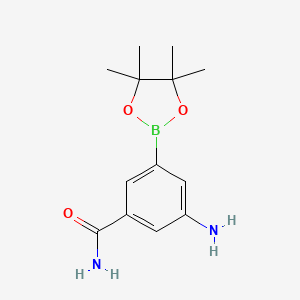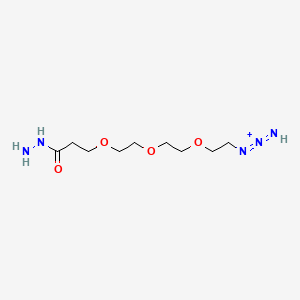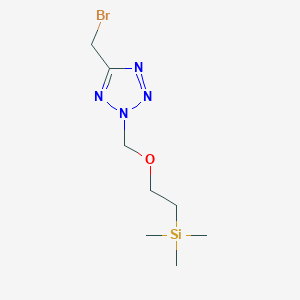
BocNH-PEG12-CH2COOH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BocNH-PEG12-CH2COOH, also known as tert-Butyloxycarbonyl-NH-Polyethylene Glycol12-Carboxylic Acid, is a polyethylene glycol (PEG) derivative. This compound features a Boc-protected amine group at one end and a carboxylic acid group at the other end. It is widely used in various biomedical applications due to its biocompatibility and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BocNH-PEG12-CH2COOH typically involves the following steps:
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Polyethylene Glycol Chain Extension: The PEG chain is extended to the desired length (12 units in this case) through polymerization or coupling reactions.
Introduction of the Carboxylic Acid Group: The terminal hydroxyl group of the PEG chain is converted to a carboxylic acid group using reagents such as succinic anhydride or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow precise control over reaction conditions, ensuring consistent product quality.
Purification: The product is purified using techniques such as column chromatography, recrystallization, or precipitation to remove impurities and by-products.
Quality Control: Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are used to verify the purity and structure of the final product.
化学反応の分析
Types of Reactions
BocNH-PEG12-CH2COOH undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can react with amines to form amide bonds, or with alcohols to form esters.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the free amine group.
Coupling Reactions: The carboxylic acid group can be activated using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form amide bonds with amines.
Common Reagents and Conditions
EDC or DCC: Used for activating the carboxylic acid group for coupling reactions.
Trifluoroacetic Acid (TFA): Used for deprotecting the Boc group.
Succinic Anhydride: Used for introducing the carboxylic acid group.
Major Products Formed
Amides: Formed by reacting the carboxylic acid group with amines.
Esters: Formed by reacting the carboxylic acid group with alcohols.
Free Amine: Formed by deprotecting the Boc group.
科学的研究の応用
BocNH-PEG12-CH2COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of proteins, peptides, and other biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the development of biocompatible materials for medical devices and diagnostics.
作用機序
The mechanism of action of BocNH-PEG12-CH2COOH involves its ability to form stable covalent bonds with various functional groups. The Boc-protected amine group can be deprotected to expose the free amine, which can then react with carboxylic acids, aldehydes, or ketones to form amide, imine, or other covalent bonds. The PEG chain imparts solubility and biocompatibility, making it suitable for use in biological systems.
類似化合物との比較
Similar Compounds
BocNH-PEG12-CH2CH2COOH: Similar to BocNH-PEG12-CH2COOH but with an additional methylene group in the linker.
BocNH-PEG8-CH2COOH: A shorter PEG chain version with 8 units instead of 12.
BocNH-PEG24-CH2COOH: A longer PEG chain version with 24 units instead of 12.
Uniqueness
This compound is unique due to its specific PEG chain length, which provides an optimal balance between solubility, flexibility, and biocompatibility. The Boc-protected amine and carboxylic acid groups offer versatile functionalization options, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H61NO16/c1-31(2,3)48-30(35)32-4-5-36-6-7-37-8-9-38-10-11-39-12-13-40-14-15-41-16-17-42-18-19-43-20-21-44-22-23-45-24-25-46-26-27-47-28-29(33)34/h4-28H2,1-3H3,(H,32,35)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDMPLBJBNWYOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H61NO16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B8265316.png)










